1,3,6-trimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3,6-TRIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-TRIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,3,6-TRIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
1,3,6-TRIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1,3,6-TRIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways and biochemical processes, leading to the observed biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with similar pharmacological properties.
2,4,6-Trimethylphenyl derivatives: Compounds with similar functional groups and chemical reactivity.
Uniqueness
1,3,6-TRIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,4,8-trimethyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O2/c1-14-10-12-17(13-11-14)28-18(16-8-6-5-7-9-16)15(2)27-19-20(24-22(27)28)25(3)23(30)26(4)21(19)29/h5-13H,1-4H3 |
InChI Key |
VLJJCKWBWHQART-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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